3-(pentafluoroethyl)-1H-pyrazol-5-ol
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Overview
Description
3-(pentafluoroethyl)-1H-pyrazol-5-ol is a fluorinated organic compound characterized by the presence of a pyrazole ring substituted with a pentafluoroethyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pentafluoroethyl)-1H-pyrazol-5-ol typically involves the reaction of pentafluoroethyl-containing precursors with pyrazole derivatives. One common method includes the reaction of pentafluoroethyl iodide with a pyrazole derivative in the presence of a base such as methyllithium at low temperatures (around -50°C) to generate the desired product . This method ensures the stability of the pentafluoroethyl anion, which is otherwise prone to decomposition at higher temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach allows for the efficient production of the compound while minimizing the risk of decomposition and ensuring high purity .
Chemical Reactions Analysis
Types of Reactions
3-(pentafluoroethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(pentafluoroethyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in developing pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of materials with high thermal and chemical resistance
Mechanism of Action
The mechanism of action of 3-(pentafluoroethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity and selectivity by increasing its hydrophobic interactions and resistance to metabolic degradation. This results in prolonged activity and efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1H-pyrazol-5-ol
- 3-(difluoromethyl)-1H-pyrazol-5-ol
- 3-(fluoromethyl)-1H-pyrazol-5-ol
Uniqueness
3-(pentafluoroethyl)-1H-pyrazol-5-ol is unique due to the presence of the pentafluoroethyl group, which imparts superior thermal stability and resistance to oxidation compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N2O/c6-4(7,5(8,9)10)2-1-3(13)12-11-2/h1H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSKOYLEDXHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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